

# The Synthetic Utility of 1-(4-Bromophenyl)cyclopropanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *1-(4-Bromophenyl)cyclopropanol*

Cat. No.: *B188281*

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## Introduction

**1-(4-Bromophenyl)cyclopropanol** is a versatile synthetic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a strained cyclopropane ring appended to a functionalizable bromophenyl group, offers a gateway to a diverse array of complex molecular architectures. The presence of the bromine atom allows for a wide range of cross-coupling reactions, while the cyclopropanol moiety can undergo various ring-opening and rearrangement reactions, providing access to unique carbon skeletons. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of **1-(4-Bromophenyl)cyclopropanol**, with a focus on its role as a valuable intermediate for drug discovery and development.

## Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **1-(4-Bromophenyl)cyclopropanol** is presented below. While specific experimental spectroscopic data for this exact compound is not readily available in publicly accessible databases, representative data for closely related analogs are provided for reference.

Table 1: Physicochemical Properties of **1-(4-Bromophenyl)cyclopropanol**

Property	Value	Reference
CAS Number	109240-30-4	
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO	<a href="#">[1]</a>
Molecular Weight	213.07 g/mol	
Appearance	Likely a solid or oil	N/A
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and insoluble in water.	N/A

Table 2: Representative Spectroscopic Data for Analogs

Data Type	Compound	Observed Signals
<sup>1</sup> H NMR	1-(4-Bromophenyl)ethanol	δ 7.4-7.2 (m, 4H, Ar-H), 4.85 (q, J=6.5 Hz, 1H, CH-OH), 2.0 (s, 1H, OH), 1.35 (d, J=6.5 Hz, 3H, CH <sub>3</sub> )
<sup>13</sup> C NMR	4-Bromophenyl acetamide	δ 168.36, 136.91, 131.95, 121.36, 116.86, 24.63
IR (cm <sup>-1</sup> )	1-(4-Bromophenyl)ethanol	3350 (O-H), 3050 (Ar C-H), 2970 (Alkyl C-H), 1590, 1480 (Ar C=C), 1070 (C-O), 820 (p-subst. Ar)
MS (m/z)	1-(4-bromophenyl)-1-propanol	214/216 (M+), 185/187, 157/159, 133, 105, 77

## Synthesis of 1-(4-Bromophenyl)cyclopropanol

The Kulinkovich reaction provides a powerful and direct method for the synthesis of 1-substituted cyclopropanols from the corresponding esters.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide

catalyst. For the synthesis of **1-(4-Bromophenyl)cyclopropanol**, methyl 4-bromobenzoate serves as the starting material.

## Experimental Protocol: Kulinkovich Reaction

Reaction:

Materials:

- Methyl 4-bromobenzoate
- Titanium(IV) isopropoxide ( $Ti(O-iPr)_4$ )
- Ethylmagnesium bromide ( $EtMgBr$ ) solution in THF (e.g., 3.0 M)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $NH_4Cl$ ) solution
- Ethyl acetate ( $EtOAc$ )
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

Procedure:

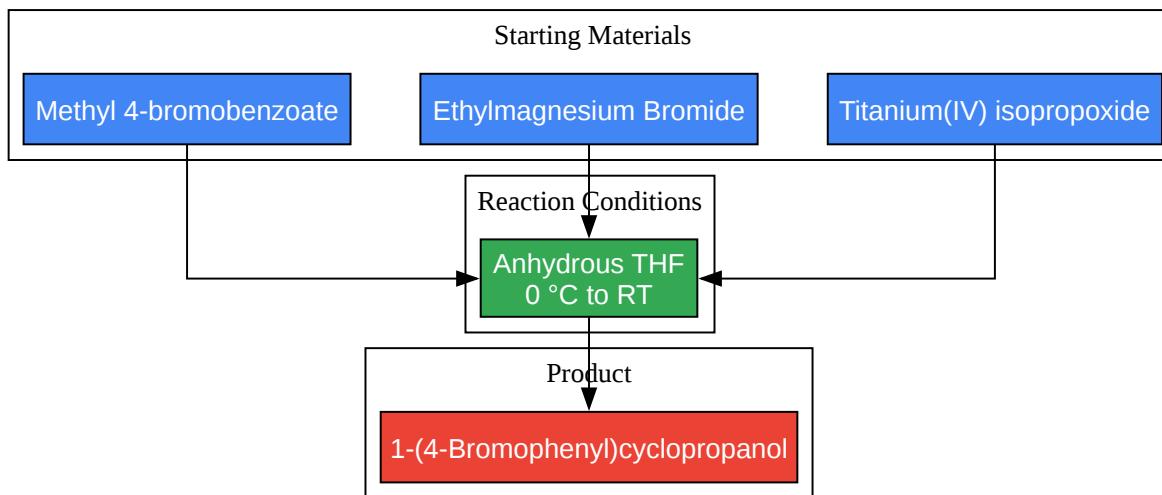
- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl 4-bromobenzoate (1.0 equiv) and anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Add titanium(IV) isopropoxide (1.1 equiv) to the stirred solution.
- To this mixture, add the ethylmagnesium bromide solution (2.2 equiv) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the mixture with ethyl acetate (3 x volume of THF).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **1-(4-Bromophenyl)cyclopropanol**.

Table 3: Representative Reaction Parameters for Kulinkovich Reaction

Parameter	Value
Reactant Ratio (Ester:Ti(IV):Grignard)	1 : 1.1 : 2.2
Temperature	0 °C to room temperature
Reaction Time	13-17 hours
Typical Yield	60-80% (based on analogous reactions)

Diagram 1: Synthesis of **1-(4-Bromophenyl)cyclopropanol** via Kulinkovich Reaction

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Caption: Synthetic pathway to **1-(4-Bromophenyl)cyclopropanol**.

## Key Reactions of **1-(4-Bromophenyl)cyclopropanol**

The dual functionality of **1-(4-Bromophenyl)cyclopropanol** makes it a valuable precursor in multi-step syntheses. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, while the cyclopropanol can undergo ring-opening reactions.

## Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.<sup>[8][9][10][11][12]</sup> The bromine atom of **1-(4-Bromophenyl)cyclopropanol** can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.

Reaction:

Materials:

- **1-(4-Bromophenyl)cyclopropanol**

- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ )
- Solvent (e.g., 1,4-dioxane/water mixture or toluene)
- Ethyl acetate ( $\text{EtOAc}$ )
- Water
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

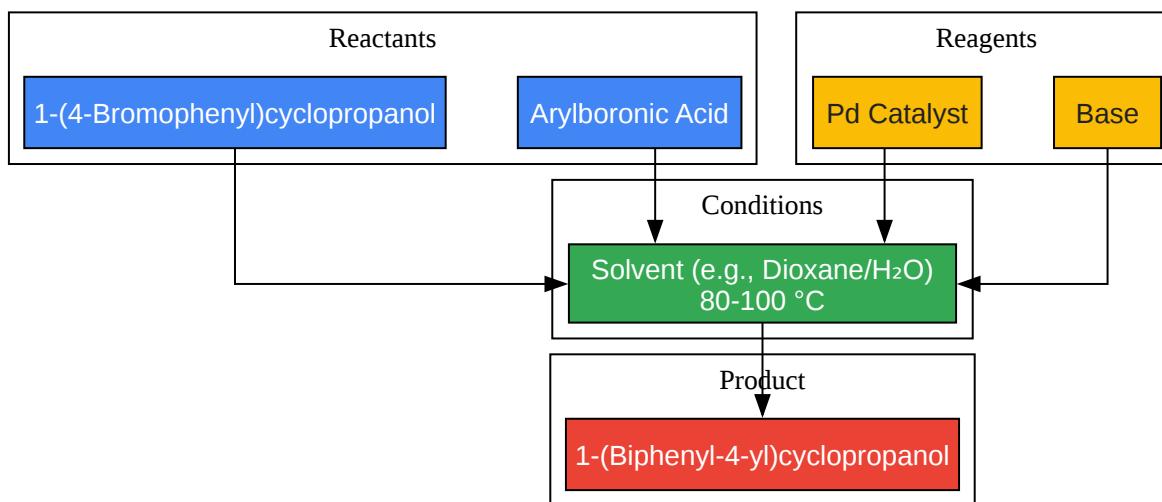
Procedure:

- To a Schlenk flask, add **1-(4-Bromophenyl)cyclopropanol** (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and dilute with water.
- Extract the aqueous layer with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Table 4: Representative Reaction Parameters for Suzuki-Miyaura Coupling

Parameter	Value
Reactant Ratio (Aryl Bromide:Boronic Acid:Base)	1 : 1.2 : 2
Catalyst Loading	5 mol%
Temperature	80-100 °C
Reaction Time	12-24 hours
Typical Yield	70-95% (based on analogous reactions)

Diagram 2: Suzuki-Miyaura Cross-Coupling of **1-(4-Bromophenyl)cyclopropanol**



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Caption: General scheme for Suzuki-Miyaura coupling.

## Acid-Catalyzed Ring-Opening

The strained three-membered ring of cyclopropanols can be readily opened under acidic conditions.<sup>[13][14][15][16]</sup> This reaction typically proceeds via a protonated intermediate,

followed by cleavage of a carbon-carbon bond to generate a more stable carbocation, which is then trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring. In the case of 1-aryl cyclopropanols, the benzylic carbon can stabilize a positive charge, directing the ring opening.

Reaction:

Materials:

- **1-(4-Bromophenyl)cyclopropanol**
- Anhydrous methanol (MeOH)
- Acid catalyst (e.g., a catalytic amount of sulfuric acid ( $H_2SO_4$ ) or a Lewis acid like  $BF_3 \cdot OEt_2$ )
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Diethyl ether ( $Et_2O$ )
- Water
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

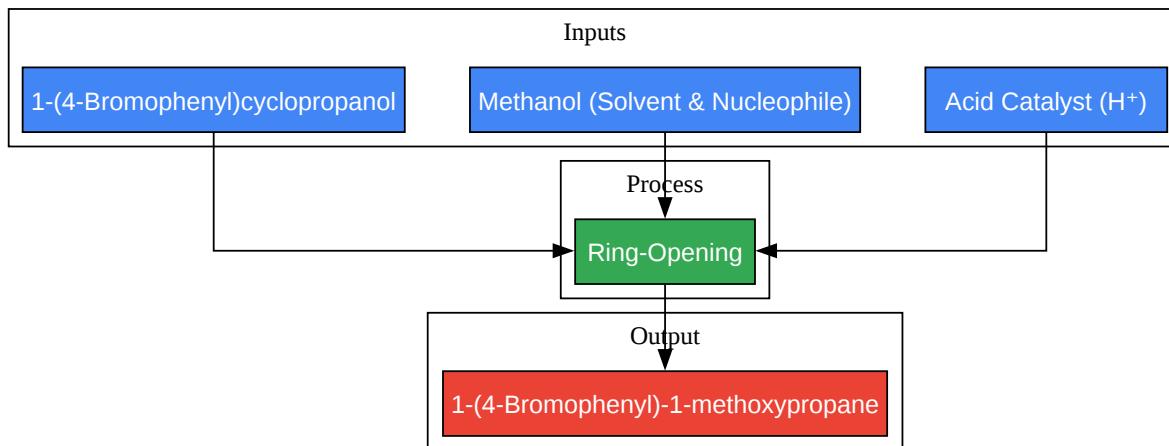
- Dissolve **1-(4-Bromophenyl)cyclopropanol** (1.0 equiv) in anhydrous methanol in a round-bottom flask.
- Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).
- Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
- Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
- Remove the methanol under reduced pressure.

- Partition the residue between water and diethyl ether.
- Separate the layers and extract the aqueous layer with diethyl ether (2x).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Table 5: Representative Reaction Parameters for Acid-Catalyzed Ring-Opening

Parameter	Value
Catalyst Loading	1-5 mol%
Temperature	Room temperature
Reaction Time	1-4 hours
Typical Yield	75-90% (based on analogous reactions)

Diagram 3: Acid-Catalyzed Ring-Opening of **1-(4-Bromophenyl)cyclopropanol**



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Caption: General workflow for acid-catalyzed ring-opening.

## Applications in Drug Discovery

The cyclopropyl motif is increasingly incorporated into drug candidates to enhance their pharmacological properties. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, improving its binding affinity to a biological target. Furthermore, the introduction of a cyclopropyl group can favorably modulate metabolic stability and other pharmacokinetic parameters.

**1-(4-Bromophenyl)cyclopropanol** serves as an excellent starting point for the synthesis of novel drug-like molecules. Through a combination of cross-coupling reactions at the bromine position and manipulations of the cyclopropanol moiety, a diverse library of compounds can be generated for screening in various therapeutic areas. For instance, the biaryl structures accessible via Suzuki coupling are prevalent in many approved drugs. The products of ring-opening reactions can also serve as valuable intermediates for the synthesis of compounds with different pharmacophores.

## Conclusion

**1-(4-Bromophenyl)cyclopropanol** is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via the Kulinkovich reaction and the orthogonal reactivity of its two functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. The ability to participate in both cross-coupling and ring-opening reactions makes it a particularly attractive intermediate for the synthesis of novel compounds in the context of drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate the use of this compound in research and development settings, enabling the exploration of new chemical space and the creation of innovative molecular entities.

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